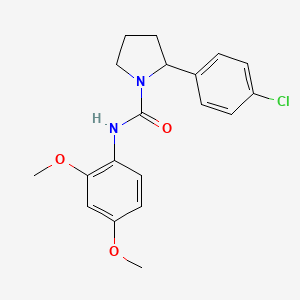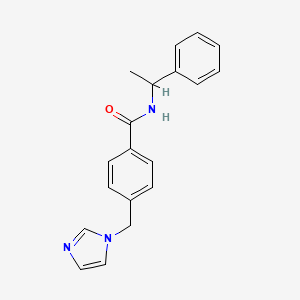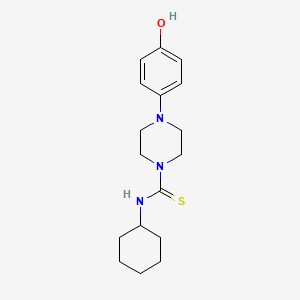
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as CDP, is a chemical compound that has been used in various scientific research applications. CDP belongs to the class of pyrrolidinecarboxamide derivatives and is known for its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide involves the activation of the adenosine A1 receptor. The activation of this receptor leads to the inhibition of the cAMP/PKA signaling pathway, resulting in the modulation of various physiological processes, including neurotransmitter release, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and protect neurons from oxidative stress. 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying various physiological processes. However, one of the limitations of using 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide-based therapeutics for the treatment of neurodegenerative disorders. Another area of interest is the study of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide's potential use in the treatment of cancer and other inflammatory diseases. Additionally, further research is needed to better understand the mechanism of action of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide and its potential side effects.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide is a unique chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide is simple and efficient, making it a valuable tool for various scientific research applications. 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide's mechanism of action involves the activation of the adenosine A1 receptor, leading to the modulation of various physiological processes. While there are some limitations to using 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments, its potential therapeutic applications make it a valuable area of study for future research.
Métodos De Síntesis
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxyaniline in the presence of sodium hydride, followed by the reaction with pyrrolidine-1-carboxylic acid. The resulting product is purified using column chromatography, resulting in the synthesis of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-15-9-10-16(18(12-15)25-2)21-19(23)22-11-3-4-17(22)13-5-7-14(20)8-6-13/h5-10,12,17H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVAOOHXTQBRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)

![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)


![2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide](/img/structure/B6075271.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)
![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)